molecular formula C22H20O4 B15172063 3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 914383-90-7

3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B15172063
CAS No.: 914383-90-7
M. Wt: 348.4 g/mol
InChI Key: NCPFKFALBAUCFR-UHFFFAOYSA-N
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Description

3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, characterized by the presence of a naphthalene ring and a trimethoxyphenyl group connected through a propenone bridge. Chalcones are known for their diverse biological activities and are found in various natural sources such as roots, rhizomes, and seeds of many plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,3,4-trimethoxybenzaldehyde and 1-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol medium. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrochalcones or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. The compound’s structure allows it to interact with cellular proteins, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential as a pharmacologically active compound, making it a valuable target for further research and development.

Properties

CAS No.

914383-90-7

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-naphthalen-1-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H20O4/c1-24-20-14-12-18(21(25-2)22(20)26-3)19(23)13-11-16-9-6-8-15-7-4-5-10-17(15)16/h4-14H,1-3H3

InChI Key

NCPFKFALBAUCFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC)OC

Origin of Product

United States

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